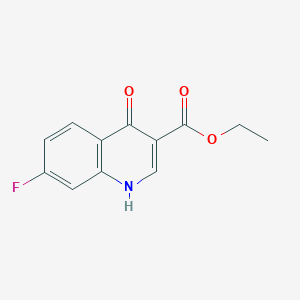

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Overview

Description

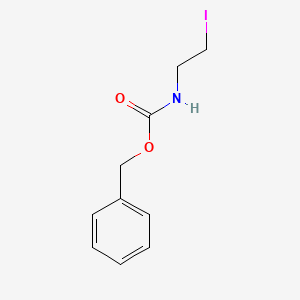

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C20H18FNO3 .

Molecular Structure Analysis

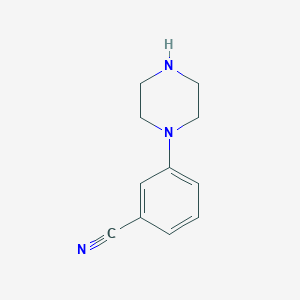

The InChI code for this compound is 1S/C20H18FNO3/c1-3-25-20(24)17-12-22(11-14-6-4-13(2)5-7-14)18-10-15(21)8-9-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3 . This provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the literature, similar compounds have been studied for their reactivity .Physical and Chemical Properties Analysis

This compound is a solid substance . The molecular weight is 339.37 .Scientific Research Applications

Antibacterial Properties

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has shown promise in antibacterial applications. A study indicated that a related compound, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibits broad antibacterial activity in experimental infections, suggesting potential for systemic infection treatments (Goueffon, Montay, Roquet, & Pesson, 1981). Another study described the synthesis of related compounds, demonstrating moderate antibacterial activity against various bacterial species (Abu-Sheaib et al., 2008).

Synthetic Methods and Chemical Properties

The synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate has been explored, focusing on reaction conditions to optimize yield (Zhu Xiu-jie, 2010). The study of reactions with N-aminoquinolones revealed a new approach to synthesize tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, showcasing the chemical versatility of these compounds (Chupakhin et al., 1992).

Structure-Activity Relationships

In-depth structure-activity relationship studies have been conducted. For example, one study synthesized various 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives, highlighting how structural changes influence antibacterial activity (Koga et al., 1980).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. The inhibition of these enzymes by Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate leads to the disruption of bacterial cell division and growth .

Cellular Effects

Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate has been shown to affect various types of cells and cellular processes. In bacterial cells, this compound disrupts DNA replication and transcription, leading to cell death. In mammalian cells, Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can influence cell signaling pathways and gene expression. It has been observed to modulate the activity of certain kinases and transcription factors, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate involves its binding to bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound inhibits their activity, leading to the disruption of DNA replication and transcription. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from performing its normal function. Additionally, Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can induce changes in gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can lead to adaptive changes in bacterial populations, such as the development of resistance mechanisms .

Dosage Effects in Animal Models

The effects of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits antibacterial activity without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antibacterial effect without causing toxicity .

Metabolic Pathways

Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate is involved in various metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450. The metabolism of this compound leads to the formation of various metabolites, some of which retain antibacterial activity. The interaction of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate with metabolic enzymes can also affect metabolic flux and the levels of certain metabolites in the body .

Transport and Distribution

The transport and distribution of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be actively transported into bacterial cells, where it exerts its antibacterial effects. In mammalian cells, Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can be distributed to various tissues, with higher concentrations observed in the liver and kidneys. The localization and accumulation of the compound in specific tissues can influence its overall activity and toxicity .

Subcellular Localization

The subcellular localization of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate is an important factor in its activity and function. In bacterial cells, the compound localizes primarily in the cytoplasm, where it interacts with DNA gyrase and topoisomerase IV. In mammalian cells, Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can be found in various subcellular compartments, including the nucleus and mitochondria. The targeting of the compound to specific organelles is facilitated by post-translational modifications and targeting signals .

Properties

IUPAC Name |

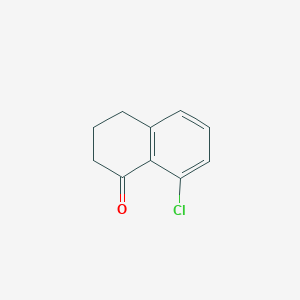

ethyl 7-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZCUWZFXKDMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441104 | |

| Record name | Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26892-97-7 | |

| Record name | Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key intermolecular interactions observed in the crystal structure of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate?

A1: The crystal structure of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reveals intriguing intermolecular interactions. Pairs of molecules arrange themselves in an antiparallel fashion, facilitating weak C-H···O hydrogen bonds []. These pairs further engage in π-π interactions with neighboring molecules, collectively forming ribbon-like chains along the c-axis []. Theoretical calculations highlight that while electrostatic interactions are significant, they are counterbalanced by exchange-repulsion contributions. Consequently, dispersion interactions emerge as the dominant force within the crystal structure []. Additionally, weak C-F···H-C interactions involving fluorine atoms and neighboring ethyl groups are observed, with H···F separations ranging from 2.59 to 2.80 Å [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)